N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
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Overview
Description
“N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide” is a complex organic compound that features a combination of furan, thiophene, and phenyl groups
Scientific Research Applications
The compound “N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide” could have several scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide” would likely involve multiple steps, including:
Formation of the furan and thiophene intermediates: These heterocyclic compounds can be synthesized through well-known methods such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.
Coupling reactions: The furan and thiophene intermediates can be coupled using cross-coupling reactions like the Suzuki or Stille coupling.
Amide bond formation: The final step would involve forming the amide bond, typically through a condensation reaction between an amine and a carboxylic acid derivative (e.g., acid chloride or ester).
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of efficient catalysts to speed up reactions and improve selectivity.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound “N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide” can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- N-(2-(thiophen-2-yl)-2-hydroxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
Uniqueness
The uniqueness of “N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide” lies in the combination of furan, thiophene, and phenyl groups, which may confer distinct chemical properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-(4-methylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S2/c1-28(24,25)17-7-4-15(5-8-17)6-9-19(22)21-14-20(23,16-10-11-26-13-16)18-3-2-12-27-18/h2-5,7-8,10-13,23H,6,9,14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPKWDXKMSJJSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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